

# Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Bromopyridin-3-amine**

Cat. No.: **B021960**

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This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, **6-Bromopyridin-3-amine** (CAS No. 13534-97-9). The information presented herein is essential for the structural elucidation, quality control, and reaction monitoring of this compound in research and development settings.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-Bromopyridin-3-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.0	Doublet	~2.5	H-2
~7.2	Doublet of Doublets	~8.5, 2.5	H-4
~7.4	Doublet	~8.5	H-5
~4.0	Broad Singlet	-	-NH <sub>2</sub>

Note: The predicted  $^1\text{H}$  NMR data is based on the analysis of structurally analogous compounds and computational models. Experimental values may vary depending on the solvent and other acquisition parameters.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~145.0	C-2
~140.0	C-6
~138.0	C-3
~125.0	C-4
~110.0	C-5

Note: The predicted  $^{13}\text{C}$  NMR data is based on computational models and data from similar pyridine derivatives.

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
3450 - 3300	Medium	N-H Asymmetric & Symmetric Stretch
3200 - 3000	Medium	Aromatic C-H Stretch
1620 - 1580	Strong	N-H Scissoring (Bending)
1580 - 1450	Strong	C=C and C=N Ring Stretching
1350 - 1250	Medium	C-N Stretching
850 - 750	Strong	C-H Out-of-plane Bending
700 - 600	Medium	C-Br Stretch

Note: The IR data is based on expected characteristic vibrational modes for 3-aminopyridine derivatives.[\[1\]](#)

## Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
174	High	$[M+H]^+$ (with $^{81}Br$ )
172	High	$[M+H]^+$ (with $^{79}Br$ )
93	Medium	$[M-Br]^+$

Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra of **6-Bromopyridin-3-amine**.

Materials and Equipment:

- **6-Bromopyridin-3-amine** sample
- Deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ , or Dimethyl sulfoxide-d<sub>6</sub>,  $DMSO-d_6$ )
- High-quality 5 mm NMR tubes
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

- Sample Preparation:

- Accurately weigh 5-10 mg of the **6-Bromopyridin-3-amine** sample for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Add a small amount of TMS as an internal standard for chemical shift referencing (typically to 0 ppm).
- Cap the NMR tube securely.

- Spectrometer Setup and Data Acquisition:
  - Insert the prepared NMR tube into the spectrometer's sample holder.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  - Acquire the  $^1\text{H}$  and/or  $^{13}\text{C}$  NMR spectra using standard pulse programs.
- Data Processing and Analysis:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

## Infrared (IR) Spectroscopy

Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) transmission spectrum of solid **6-Bromopyridin-3-amine**.

Materials and Equipment:

- **6-Bromopyridin-3-amine** sample
- Infrared (IR) grade Potassium Bromide (KBr)
- Agate mortar and pestle
- Hydraulic press and pellet-forming die
- FTIR spectrometer

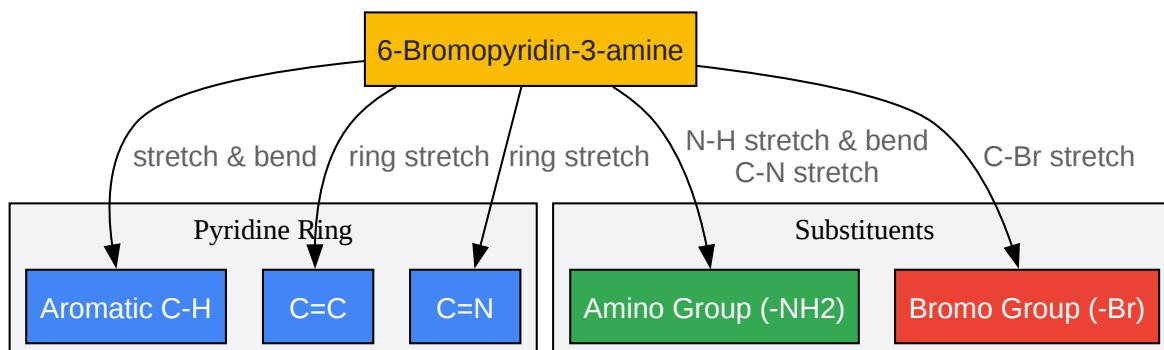
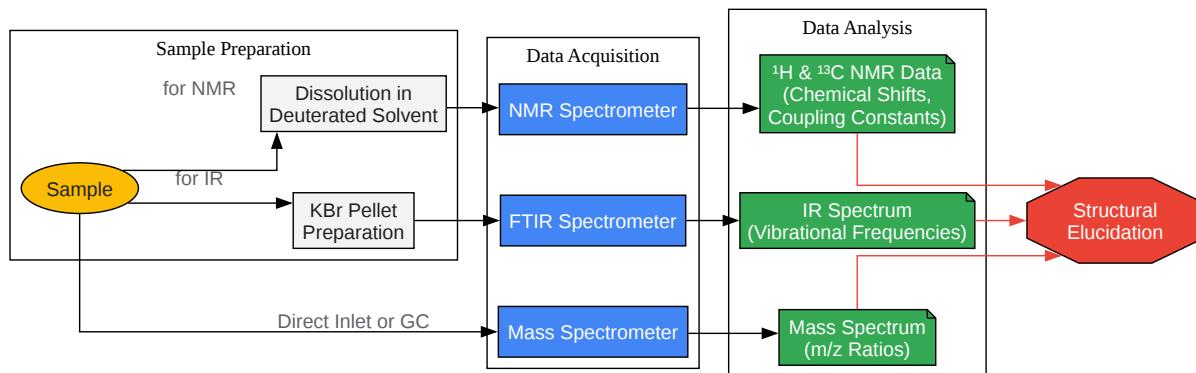
Procedure:

- Sample Preparation (KBr Pellet):
  - Place approximately 1-2 mg of the **6-Bromopyridin-3-amine** sample into the agate mortar.
  - Add about 100-200 mg of dry, IR-grade KBr to the mortar.
  - Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
  - Transfer a portion of the powdered mixture into the pellet die.
  - Assemble the die and place it in the hydraulic press.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

- Data Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to correct for atmospheric and instrumental interferences.
  - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing and Analysis:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
  - Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

## Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the compound.



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## References

- 1. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]
- 2. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)